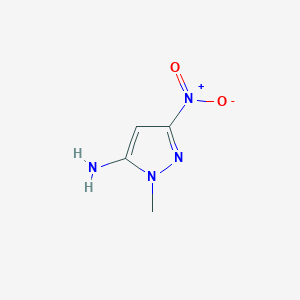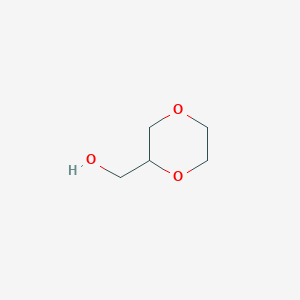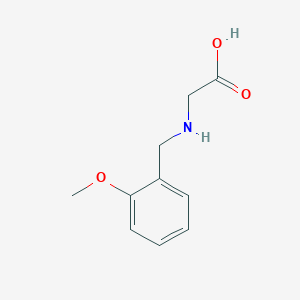
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Descripción general
Descripción
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6-Cl-4-oxo-DHQC) is a synthetic compound that is used in various scientific research applications. It is a derivative of quinoline, a heterocyclic aromatic compound that is found in plants and is also used in the synthesis of some pharmaceuticals. 6-Cl-4-oxo-DHQC has been studied for its potential therapeutic properties and its ability to interact with certain enzymes and hormones.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Specific Scientific Field
Medicinal Chemistry
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
(referred to as fluoroquinolonic acid ) serves as an intermediate in the synthesis of ciprofloxacin hydrochloride, a widely used fluorinated quinolone antibacterial drug . Quinolones, including fluoroquinolones, are essential in the treatment of bacterial infections due to their broad-spectrum activity against Gram-negative and some Gram-positive bacteria.
Experimental Procedures
The synthesis of fluoroquinolonic acid involves the following steps:
Results
Fluoroquinolonic acid is a crucial intermediate in the production of ciprofloxacin hydrochloride, which exhibits potent antibacterial activity. The successful synthesis of fluoroquinolonic acid enables the efficient production of ciprofloxacin, contributing to the management of bacterial infections.
Derivatives with Therapeutic Potential
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
derivatives have been explored for various therapeutic applications. These compounds exhibit potential in several areas, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory activities .
Experimental Procedures
The synthesis of derivatives involves modifying the quinoline scaffold by introducing specific functional groups. Various synthetic methodologies have been employed, such as multi-stepped reactions, one-pot procedures, flow chemistry, and metal-catalyzed transformations.
Results
The outcomes vary depending on the specific derivative and its intended application:
Propiedades
IUPAC Name |
6-chloro-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHYBXRWVNVMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906582 | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
CAS RN |
10174-72-8 | |
| Record name | 10174-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90906582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



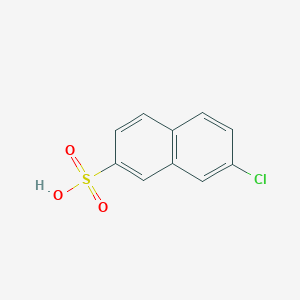


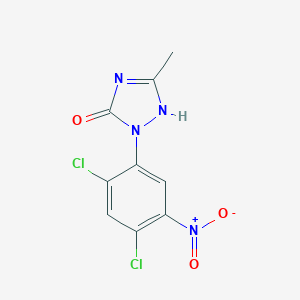

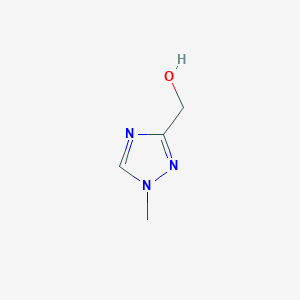
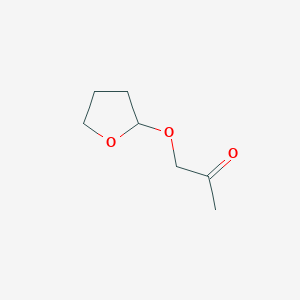
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)

